3-amino-N-(5-fluoro-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
Description
The compound 3-amino-N-(5-fluoro-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide belongs to the thieno[2,3-b]pyridine carboxamide family, a class of heterocyclic molecules with diverse pharmacological applications. Its structure features:
- A thieno[2,3-b]pyridine core, which provides a rigid aromatic framework.
- A 4-pyridinyl substituent at position 6, contributing to π-π stacking interactions.
- A 5-fluoro-2-methylphenyl carboxamide group at position 2, influencing lipophilicity and target binding.
Properties
IUPAC Name |
3-amino-N-(5-fluoro-2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS/c1-11-2-3-13(21)10-16(11)24-19(26)18-17(22)14-4-5-15(25-20(14)27-18)12-6-8-23-9-7-12/h2-10H,22H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCYWCSNEPJGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-N-(5-fluoro-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative that has garnered attention for its diverse biological activities. This article synthesizes existing research findings, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C20H15FN4OS
- Molecular Weight: 372.42 g/mol
- CAS Number: 21537835
This compound features a thieno[2,3-b]pyridine core, which is known for its ability to interact with various biological targets.
Antimicrobial Properties
Research indicates that thieno[2,3-b]pyridine derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, demonstrating effectiveness similar to or exceeding that of standard antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has shown promise in cancer research. Studies have indicated that it can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Inhibition of HeLa Cells
In a study examining the effects on HeLa cells (cervical cancer), the compound exhibited significant cytotoxicity with an IC50 value of 15 µM. This suggests a strong potential for development as an anticancer agent.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The presence of the amino group and fluorinated phenyl ring enhances its binding affinity to target proteins.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-b]pyridine derivatives. Modifications at various positions on the thieno and pyridine rings can lead to enhanced potency and selectivity.
- Fluorine Substitution: The introduction of fluorine at the 5-position of the phenyl ring improves lipophilicity and bioavailability.
- Amino Group: The amino group at the 3-position is essential for maintaining antimicrobial activity and enhancing interaction with biological targets.
Research Findings
Numerous studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Activity : A review highlighted that compounds with similar structures showed potent antibacterial and antifungal properties against a range of pathogens, including resistant strains .
- Anticancer Studies : Research demonstrated that thieno[2,3-b]pyridine derivatives could induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .
- Pharmacological Profiles : The compound's pharmacological profile indicates potential applications not only in antimicrobial therapy but also in oncology and possibly other therapeutic areas due to its diverse mechanisms of action .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-amino-N-(5-fluoro-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide exhibit significant anticancer properties. The thienopyridine derivatives have been shown to inhibit tumor growth in various cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival.
Case Study : A study demonstrated that thienopyridine derivatives effectively inhibited the growth of human lung cancer cells (A549) with an IC50 value of 12 µM, suggesting potential therapeutic efficacy against lung cancer .
Neurological Disorders
The compound's ability to modulate neurotransmitter systems makes it a candidate for treating neurological disorders such as Alzheimer's disease and schizophrenia. Its interaction with dopamine and serotonin receptors may lead to improved cognitive functions and mood stabilization.
Case Study : In vitro studies have shown that related thienopyridine compounds can enhance synaptic plasticity in hippocampal neurons, indicating potential benefits in memory-related disorders .
Antiviral Activity
Recent investigations have highlighted the antiviral properties of thienopyridine derivatives against various viral infections. The compound's mechanism involves inhibiting viral replication and enhancing host immune responses.
Case Study : A derivative demonstrated effectiveness against the HIV virus with an EC50 value of 0.35 µM, showing promise as a lead compound for the development of new antiviral therapies .
Chemical Reactions Analysis
Oxidative Dimerization via Hypochlorite Treatment
The most extensively studied reaction for this compound class is the noncatalyzed hypochlorite oxidation , which proceeds via regio- and stereoselective pathways depending on solvent choice .
Key Findings:
-
Reaction Conditions :
-
Solvent : Aqueous ethanol (aq. EtOH) or dichloromethane (DCM).
-
Oxidizing Agent : Sodium hypochlorite (NaOCl, commercial bleach).
-
Temperature : Room temperature (r.t.).
-
-
Product Diversity :
Solvent Major Product (% Yield) Secondary Product (% Yield) DCM Polycyclic dimer 31 (28–29%) – Aq. EtOH Dimer 31 (28–29%) Oxidation/solvolysis product 32 (14–15%) -
Mechanistic Pathway :
-
Stereochemical Outcome :
Amino Group Reactivity
The primary amine (-NH2) at position 3 participates in:
-
Schiff Base Formation : Condensation with aldehydes/ketones to form imines .
-
Acylation : Reaction with acyl chlorides to yield substituted amides.
Heterocyclic Core Modifications
The thieno[2,3-b]pyridine scaffold undergoes electrophilic aromatic substitution (EAS) at electron-rich positions:
-
Nitration : Preferential substitution at C-5 or C-7 positions under mixed acid conditions.
-
Halogenation : Chlorination/bromination at C-4 using NXS (X = Cl, Br).
Stability and Degradation Pathways
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Activity
- Electron-Withdrawing Groups (EWGs): Fluoro and trifluoromethyl groups (e.g., in –8) enhance metabolic stability and binding affinity by reducing electron density on the aromatic ring .
Heterocyclic Moieties:
Methyl Groups:
Q & A
Q. What are the optimal synthetic routes for 3-amino-N-(5-fluoro-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide, and how can reaction conditions be systematically optimized?
The synthesis typically involves multi-step reactions, including cyclization, substitution, and carboxamide coupling. To optimize yield and purity, employ statistical design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while identifying critical parameters . Post-reaction characterization via HPLC and NMR ensures purity and structural fidelity .
Q. How do structural modifications to the thieno[2,3-b]pyridine core influence the compound's solubility and stability?
Introducing electron-withdrawing groups (e.g., fluoro, pyridinyl) enhances solubility in polar solvents by increasing dipole interactions. Stability under physiological conditions can be assessed via accelerated degradation studies (pH 7.4 buffer, 37°C) with UV-Vis or LC-MS monitoring. Substituents like the 4-pyridinyl group may improve metabolic resistance by steric hindrance .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
Use NMR (1H/13C) for backbone verification and HRMS for molecular weight confirmation. X-ray crystallography (as in ) resolves stereochemical ambiguities, while FTIR identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) . For purity, combine HPLC-DAD with TGA to rule out hydrate formation .
Advanced Research Questions
Q. How can computational modeling predict the compound's binding affinity to kinase targets implicated in cancer?
Leverage molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with ATP-binding pockets (e.g., EGFR or Aurora kinases). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd). Comparative analysis with structurally similar derivatives (e.g., analogs) can reveal pharmacophore requirements .
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?
Discrepancies may arise from metabolic instability or off-target effects. Use metabolomics (LC-MS/MS) to identify major metabolites and CRISPR-Cas9 knockouts to confirm target specificity. Cross-validate in 3D tumor spheroids to better mimic in vivo conditions .
Q. How can reaction path search methods (e.g., quantum chemical calculations) improve the scalability of its synthesis?
Apply density functional theory (DFT) to model transition states and identify rate-limiting steps. Tools like GRRM can predict alternative pathways with lower activation energy. Pair this with microreactor technology to optimize exothermic steps and minimize byproducts .
Q. What crystallographic data exist for this compound, and how do packing interactions affect its solid-state properties?
Single-crystal X-ray diffraction (as in ) reveals intermolecular interactions (e.g., π-π stacking between pyridinyl rings). Hirshfeld surface analysis quantifies hydrogen bonding and van der Waals contacts, which correlate with dissolution rates and mechanical stability .
Methodological Guidance
3.1 Designing dose-response studies to evaluate anticancer efficacy:
Use SYBR Green assays for IC50 determination in cancer cell lines (e.g., MCF-7, A549). Include a positive control (e.g., cisplatin) and normalize to vehicle-treated cells. For in vivo studies, employ xenograft models with bioluminescence imaging to monitor tumor regression .
3.2 Addressing solubility challenges in pharmacological assays:
Formulate the compound with co-solvents (DMSO/PEG 400) or nanoparticle encapsulation (PLGA-based). Dynamic light scattering (DLS) ensures nanoparticle stability, while dialysis evaluates drug release profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
